1-METHYLTRYPTAMINE

Description

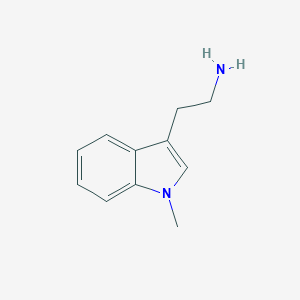

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAGZPJPCKMFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991164 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7518-21-0, 7088-88-2 | |

| Record name | 1-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-ethanamine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007088882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-METHYLTRYPTAMINE discovery and first synthesis

An In-depth Technical Guide to the Discovery and First Synthesis of 1-Methyltryptamine

Executive Summary

This guide provides a detailed technical account of the first synthesis of this compound, a methylated derivative of the indole alkaloid tryptamine. The narrative is grounded in the seminal 1931 publication by Canadian chemist Richard H. F. Manske, who, amidst a broader investigation into methyltryptamines, implicitly established the synthesis of this specific isomer. While the paper's primary focus was on the synthesis of N-methylated tryptamines, it also detailed the use of this compound as a precursor for the synthesis of carboline derivatives, thereby documenting its creation. This whitepaper deconstructs the historical context, explains the causal chemistry behind the synthetic choices of the era, presents a detailed experimental protocol for a key derivative synthesis that validates the existence of the core compound, and visualizes the logical and chemical workflows.

Part 1: The Historical Context and Seminal Discovery

In the early 20th century, the field of organic chemistry was deeply engaged in the isolation and structural elucidation of natural alkaloids. The indole nucleus, a core component of the amino acid tryptophan, was recognized as a fundamental building block for many biologically active compounds. The parent compound, tryptamine, and its derivatives were of significant interest.

The definitive discovery and first synthesis of this compound—where the methyl group is attached to the nitrogen atom of the indole ring rather than the ethylamine side chain—is documented in a 1931 paper by Richard H. F. Manske titled, "A Synthesis of the Methyltryptamines and Some Derivatives".[1][2][3][4] Published in the Canadian Journal of Research, this work was a systematic exploration driven by the need to synthesize and characterize various methylated tryptamines, partly due to the presence of the N-methyltryptamine moiety in the complex alkaloid calycanthine.[3][5] While Manske's paper is more widely cited for the first-ever synthesis of N,N-dimethyltryptamine (DMT), it also contains the first description of reactions involving this compound, confirming its synthesis as part of the same comprehensive study.[1][5][6][7]

Part 2: The First Chemical Synthesis: A Technical Deconstruction (Manske, 1931)

Manske's 1931 paper does not provide a dedicated "Experimental" section for the synthesis of this compound itself. Instead, its existence and availability in his laboratory are proven by its use as a starting material for subsequent reactions. The synthesis of derivatives like 3-(β-Phthalimidoethyl)-1-methylindol served as a method of purification and characterization for the "crude" this compound, a common practice in an era before widespread use of chromatography and spectroscopy.[8]

Logical Workflow of Discovery and Validation

The workflow illustrates that the synthesis of the parent compound is validated through the successful synthesis and characterization of its derivatives, a standard approach for chemical discovery in the early 20th century.

Inferred Synthesis of this compound

The most chemically sound method available to Manske for the synthesis of this compound would have involved the N-methylation of an appropriate indole precursor. This typically involves treating the sodium or potassium salt of the indole with a methylating agent like methyl iodide or dimethyl sulfate. Given that Manske was preparing a variety of methylated tryptamines, it is highly probable that he produced this compound via direct methylation of a tryptamine salt, where reaction conditions could be tuned to favor methylation on the indole nitrogen over the side-chain nitrogen.

Experimental Protocol: Synthesis of 3-(β-Phthalimidoethyl)-1-methylindol

This protocol, adapted directly from Manske's 1931 publication, describes a validation synthesis. The reaction of the crude amine with phthalic acid to form a stable, crystalline phthalimide derivative was a robust method for purification and characterization.[8]

Objective: To purify and characterize crude this compound by converting it into its crystalline phthalimido derivative.

Materials:

-

Crude this compound (7 g)

-

Phthalic acid (12.5 g)

-

Ethyl alcohol (100 cc)

-

Acetone

Procedure:

-

Reaction Setup: A mixture of 7 g of crude this compound and 12.5 g of phthalic acid was placed in a suitable reaction vessel.

-

Thermal Reaction: The mixture was heated slowly in an oil bath to a temperature of 230°C.

-

Causality: At this high temperature, phthalic acid dehydrates to form phthalic anhydride in situ. The primary amine of this compound then nucleophilically attacks the anhydride, leading to the formation of a phthalamic acid intermediate, which subsequently cyclizes and dehydrates to form the stable phthalimide. This is a variation of the Gabriel synthesis.

-

-

Workup and Isolation: The reaction mixture was allowed to cool slightly. 100 cc of boiling ethyl alcohol was added, and the resulting solid was broken up with a glass rod.

-

Purification: The alcoholic suspension was heated under reflux for one hour. The mixture was then cooled, and the solid product was isolated by filtration. The collected solid was washed with cold alcohol.

-

Trustworthiness: This step serves to dissolve unreacted starting materials and more soluble impurities, leaving behind the less soluble phthalimide product. The yield reported was 10 g.

-

-

Recrystallization: A small amount of the product was further purified for analysis by dissolving it in a large volume of hot acetone and then rapidly evaporating the filtered solution to induce crystallization.

Chemical Transformation: Formation of the Phthalimide Derivative

This diagram illustrates the key reaction described in the protocol, where this compound is condensed with phthalic acid (which forms phthalic anhydride in situ) to yield the characterized derivative.

Part 3: Characterization and Validation (circa 1931)

In the absence of modern spectroscopic techniques like NMR or Mass Spectrometry, characterization relied on physical properties and elemental analysis. Manske's work confirms the identity of his synthesized compounds by preparing multiple derivatives and determining their sharp melting points. For instance, after preparing benzoyl-1-methyltryptamine, he converted it into 1-methyl-2-phenyl-3-carboline, which was characterized as colorless crystals with a sharp melting point of 94°C.[8]

| Compound / Derivative | Reported Property | Source |

| 1-Methyl-2-phenyl-3-carboline | Colorless crystals, M.P. 94°C | Manske, 1931[8] |

| 1-Methyl-2-phenyl-3-carboline Picrate | Insoluble in water, sparingly soluble in hot alcohol, M.P. 234°C | Manske, 1931[8] |

| 1-Methyl-2-phenyl-dihydro-carboline HCl | Very soluble in water/alcohol, M.P. 278°C | Manske, 1931[8] |

The elemental analysis reported for these derivatives provided the ultimate proof of their elemental composition, and by extension, the structure of the parent this compound from which they were derived.[8]

Part 4: Significance and Legacy

The 1931 paper by Richard Manske represents a cornerstone in the synthetic chemistry of tryptamines. By systematically preparing and characterizing a series of N-methylated and ring-methylated tryptamines, including this compound, he laid the essential groundwork for future research. This work provided the first reliable synthetic access to these compounds, enabling subsequent investigations into their chemical and biological properties. While much of the later pharmacological focus would fall on N,N-dimethyltryptamine (DMT), the initial, comprehensive synthesis of the entire family of simple methyltryptamines was the critical first step that opened the door to the modern era of psychedelic science and indole alkaloid research.

References

-

Manske, R.H.F. (1931). A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research, 5(5), 592-600.

-

Manske, R.H.F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian journal of research, 5, 592-600.

-

Manske, R.H.F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600.

-

Various Authors. (2024). A synthesis of the methyltryptamines and some derivatives. ResearchGate.

-

Manske, R.H.F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. files.shroomery.org.

-

Greer, A. et al. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI.

-

Manske, R.H.F. (1931). THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Porta Sophia.

-

Various Authors. (2024). Research about DMT and ayahuasca. ResearchGate.

-

Riba, J. (2003). HUMAN PHARMACOLOGY OF AYAHUASCA. Universitat Autònoma de Barcelona Depósito Digital de Documentos.

-

Cozzi, N.V. (2011). References: continued... - Dimethyltryptamine: Possible Endogenous Ligand of the Sigma-1 Receptor? acnp.org.

Sources

- 1. MAPS - Psychedelic Bibliography [bibliography.maps.org]

- 2. [PDF] A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. ddd.uab.cat [ddd.uab.cat]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. samorini.it [samorini.it]

The Enigmatic Status of 1-Methyltryptamine in Mammalian Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Two Methylations

In the intricate world of neurochemistry, the tryptamine scaffold serves as a foundational blueprint for a myriad of psychoactive and neuromodulatory compounds. Among these, the methylation of tryptamine has been a subject of intense research, largely focusing on the N,N-dimethylation of the ethylamine side chain to produce N-methyltryptamine (NMT) and the potent psychedelic N,N-dimethyltryptamine (DMT). The enzymatic machinery responsible for this, indolethylamine-N-methyltransferase (INMT), has been extensively studied.[1][2][3] However, a different, yet structurally simple, modification exists: the methylation of the indole ring nitrogen at the first position, yielding 1-methyltryptamine (1-MT).

This guide delves into the current scientific understanding of this compound, a compound that, despite its structural similarity to endogenously produced tryptamines, occupies a space of scientific ambiguity regarding its natural presence in mammals. We will explore its chemical identity, established pharmacological profile, and its utility as a research tool, while directly addressing the conspicuous absence of evidence for its endogenous biosynthesis and physiological role.

The Chemical Identity of this compound: A Structural Distinction

This compound is a derivative of tryptamine where a methyl group is attached to the nitrogen atom of the indole ring at position 1.[4] This seemingly minor structural alteration significantly differentiates it from its more famous N-methylated cousins, NMT and DMT, where the methyl groups are attached to the nitrogen of the ethylamine side chain.[5] This distinction is crucial as it profoundly impacts the molecule's chemical properties and its interaction with biological targets.

}

Figure 1: Structural relationship of this compound to Tryptamine and its N-methylated derivatives.

The IUPAC name for this compound is 2-(1-methylindol-3-yl)ethanamine.[4] Its molecular formula is C₁₁H₁₄N₂, with a molar mass of 174.247 g/mol .[4]

The Question of Endogenous Presence: A Conspicuous Silence in the Literature

A thorough review of the scientific literature reveals a significant gap in our understanding of this compound's role in mammalian biology. While the endogenous presence of DMT and NMT is well-documented, with studies identifying their biosynthesis from tryptamine via the enzyme INMT in various mammalian tissues, including the brain, similar evidence for this compound is strikingly absent.[1][3][6]

The substrate specificity of INMT has been shown to favor the N-methylation of the ethylamine side chain of tryptamine and other indolethylamines.[7] There is no current evidence to suggest that INMT or another known mammalian methyltransferase is responsible for the 1-methylation of the indole ring of tryptamine to form 1-MT. One vendor of this compound suggests it is a metabolite in the N-methyltransferase metabolism of tryptamine and the decarboxylation of 1-methyltryptophan, though supporting scientific literature for this claim of endogenous presence is not provided.[8]

Therefore, based on the current body of scientific evidence, it cannot be concluded that this compound is an endogenous compound in mammals. Its presence in biological samples has not been reliably reported, and a biosynthetic pathway for its formation has not been identified. This lack of evidence is a critical point for researchers in this field and underscores the need for further investigation to definitively answer the question of its potential, albeit currently unproven, endogenous existence.

Pharmacological Profile: A Serotonergic Agent

Despite the lack of evidence for its endogenous role, this compound has been characterized pharmacologically as an exogenous compound. It is known to act as a serotonin 5-HT₂A receptor agonist and a serotonin releasing agent.[4]

| Parameter | This compound | Tryptamine |

| 5-HT₂A Receptor Binding Affinity (Kᵢ) | 473 nM | 13.1 nM |

| 5-HT₂A Receptor Functional Potency (EC₅₀) | 209–4,560 nM | 7.36–99 nM |

| 5-HT₂A Receptor Efficacy (Eₘₐₓ) | 55–99% | 101–104% |

| Serotonin Releasing Potency (EC₅₀) | 53.1 nM | 32.6 nM |

| Norepinephrine Releasing Potency (EC₅₀) | >10,000 nM | 716 nM |

| Dopamine Releasing Potency (EC₅₀) | >10,000 nM | 164 nM |

| Table 1: Comparative pharmacological data of this compound and Tryptamine. Data sourced from Blough et al. (2014).[4] |

As shown in Table 1, this compound displays a significantly lower affinity and potency at the 5-HT₂A receptor compared to its parent compound, tryptamine.[4] However, it retains notable potency as a serotonin releasing agent, while its activity as a releaser of norepinephrine and dopamine is negligible.[4] This pharmacological profile makes this compound a useful tool for researchers investigating the specific roles of serotonin in various physiological and pathological processes, allowing for the stimulation of the serotonergic system with a different profile than tryptamine or DMT.

Synthesis and Analytical Detection: A Guide for the Researcher

Given that this compound is primarily encountered as a synthetic compound in a research setting, a clear understanding of its synthesis and analytical detection is paramount for ensuring the integrity and reproducibility of experimental results.

Chemical Synthesis of this compound

The synthesis of this compound is not as widely documented in the context of clandestine chemistry as that of DMT, but established organic chemistry principles can be applied. A common approach involves the methylation of the indole nitrogen of a suitable tryptamine precursor.

A study by Brandt et al. (2009) investigating a purported internet synthesis of DMT inadvertently produced 1-methyl-N,N,N-trimethyltryptammonium iodide, highlighting that methylation can occur at the indole nitrogen under certain conditions.[9] A more controlled synthesis would typically involve protecting the ethylamine side chain, followed by methylation of the indole nitrogen, and subsequent deprotection.

}

Figure 2: A conceptual workflow for the chemical synthesis of this compound.

Analytical Methodology for Detection and Quantification

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in research samples. The primary techniques employed are based on chromatography coupled with mass spectrometry.

4.2.1. Sample Preparation

For analysis of this compound in biological matrices (in the context of pharmacological studies), a robust extraction method is necessary to remove interfering substances.

-

Protocol: Liquid-Liquid Extraction (LLE)

-

To 1 mL of biological matrix (e.g., plasma, brain homogenate), add an appropriate internal standard.

-

Alkalinize the sample with a suitable base (e.g., 1 M NaOH) to a pH > 10.

-

Add 5 mL of a non-polar organic solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).

-

Vortex vigorously for 2 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for analysis.

-

4.2.2. Chromatographic Separation and Mass Spectrometric Detection

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of tryptamines.

-

Protocol: LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for tryptamines.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

-

-

}

Figure 3: A typical experimental workflow for the analysis of this compound.

Future Directions and Conclusion

The study of this compound presents a unique opportunity for discovery in the field of neuropharmacology. While it is currently best characterized as an exogenous research tool, the possibility of its endogenous existence, however remote based on current evidence, cannot be entirely dismissed without further, targeted investigation.

Future research should focus on:

-

Targeted Metabolomic Studies: Employing high-resolution mass spectrometry to screen various mammalian tissues and biofluids for the presence of this compound.

-

Enzyme Discovery: Investigating potential methyltransferases, other than INMT, that may be capable of methylating the indole nitrogen of tryptamine.

-

Pharmacological Characterization: Further elucidating the pharmacological profile of this compound at a wider range of receptors to better understand its potential effects if it were to be present endogenously.

References

-

Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

-

Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]

-

National Center for Biotechnology Information (n.d.). N-Methyltryptamine. PubChem. Retrieved from [Link]

- Thompson, M. A., Moon, E., Kim, U. J., Xu, J., Siciliano, M. J., & Weinshilboum, R. M. (1999).

-

Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

-

Glynos, N. G., et al. (2024). Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N-Dimethyltryptamine in Rats. bioRxiv. [Link]

-

Glynos, N. G., et al. (2023). Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats. Scientific Reports, 13(1), 280. [Link]

-

ResearchGate. (n.d.). The N-methylation of tryptamine catalyzed by INMT. Retrieved from [Link]

-

Brandt, S. D., Moore, S., Freeman, S., & Kanu, A. B. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(18), 2871–2881. [Link]

- Blough, B. E., Landavazo, A., Partilla, J. S., Decker, A. M., Page, K. M., & Baumann, M. H. (2014). Phenyl- and indolylalkylamine hallucinogens: a pharmacological reconsideration. Psychopharmacology, 231(21), 4135–4146.

-

Chu, U. B., et al. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry, 53(16), 2696-2703. [Link]

-

Manske, R. H. F. (1931). A synthesis of the methyltryptamines and some derivatives. Canadian Journal of Research, 5(5), 592-600. [Link]

- Nichols, D. E. (2016). Psychedelics. Pharmacological reviews, 68(2), 264–355.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Jiménez-Giménez, A., et al. (2022). Significance of mammalian N, N-dimethyltryptamine (DMT): A 60-year-old debate. Journal of Psychopharmacology, 36(8), 905-924. [Link]

-

Kennedy, B. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. International Journal of Molecular Sciences, 25(19), 10519. [Link]

-

Chu, U. B., et al. (2018). Differential molecular mechanisms of substrate recognition by selenium methyltransferases, INMT and TPMT, in selenium detoxification and excretion. Journal of Biological Chemistry, 293(26), 10034-10044. [Link]

-

Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600. [Link]

-

Auwärter, V., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Toxichem Krimtech, 83(1), 15-21. [Link]

-

Brandt, S. D., et al. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. TrAC Trends in Analytical Chemistry, 29(8), 858-869. [Link]

-

dos Santos, R. G., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Journal of Affective Disorders, 282, 1243-1254. [Link]

-

DeCaprio, A. P., et al. (2005). A General Screening and Confirmation Approach to the Analysis of Designer Tryptamines and Phenethylamines in Blood and Urine Using GC-MS and LC-MS. Journal of Analytical Toxicology, 29(6), 467-475. [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Bishop, M. (2017). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest Dissertations Publishing. [Link]

-

NIST. (n.d.). 5-Methyltryptamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Blough, B. E., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 58. [Link]

Sources

- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 6. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound = 95.0 GC 7518-21-0 [sigmaaldrich.com]

- 9. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of N-Methyltryptamine from L-Tryptophan: A Technical Guide for Scientific and Pharmaceutical Professionals

Executive Summary: The conversion of the essential amino acid L-tryptophan into N-methyltryptamine (NMT) represents a pivotal biosynthetic pathway with implications across neurobiology, pharmacology, and synthetic biology. This guide provides an in-depth examination of the enzymatic cascade responsible for this transformation, beginning with the decarboxylation of tryptophan to tryptamine, followed by the specific N-methylation to yield NMT. We will dissect the roles of the key enzymes, Aromatic L-amino acid Decarboxylase (AADC) and Indolethylamine-N-methyltransferase (INMT), their mechanisms, and kinetic properties. Furthermore, this document details validated experimental protocols for enzyme activity assays, biocatalytic synthesis, and analytical quantification, offering researchers and drug development professionals a comprehensive resource for investigating and leveraging this fundamental biochemical process.

Introduction: Tryptophan as a Central Precursor

L-tryptophan, an essential amino acid that must be obtained through diet in animals, serves as the metabolic starting point for a host of biologically critical molecules, including the neurotransmitter serotonin and the neurohormone melatonin.[1] Beyond these well-characterized pathways, tryptophan is also the ultimate precursor for a class of trace amines, including N-methyltryptamine (NMT).[2] The biosynthetic pathway leading to NMT is a concise and elegant two-step enzymatic process. Understanding the intricacies of this pathway is not merely an academic exercise; it provides a foundational framework for exploring endogenous neuromodulation and for developing novel biocatalytic routes to produce valuable tryptamine analogs for pharmaceutical applications.[3]

The Core Biosynthetic Pathway: From Amino Acid to Mono-Methylated Amine

The synthesis of N-methyltryptamine from L-tryptophan is a two-stage enzymatic conversion. The process first creates the core tryptamine structure and then modifies its primary amine group.[4][5]

Step 1: Decarboxylation of L-Tryptophan to Tryptamine

The inaugural and rate-limiting step in this pathway is the removal of the carboxyl group from the alpha-carbon of L-tryptophan.[2] This reaction is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC) , also referred to in some literature as tryptophan decarboxylase (TDC).[6][7]

-

Enzyme: Aromatic L-amino acid Decarboxylase (AADC/TDC)

-

Cofactor: Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, is an essential cofactor for AADC activity.[6] It forms a Schiff base intermediate with the amino acid substrate, facilitating the stabilization of the carbanion formed upon decarboxylation.

-

Reaction: L-Tryptophan → Tryptamine + CO₂

This conversion yields tryptamine, the fundamental scaffold for a wide array of bioactive compounds and the direct substrate for the subsequent methylation step.[4][6]

Step 2: N-Methylation of Tryptamine to N-Methyltryptamine (NMT)

Following its synthesis, tryptamine undergoes N-methylation, a reaction catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT) .[8] This enzyme facilitates the transfer of a methyl group from a universal methyl donor to the terminal nitrogen atom of the tryptamine side chain.[9]

-

Enzyme: Indolethylamine-N-methyltransferase (INMT)

-

Methyl Donor: S-adenosyl-L-methionine (SAM) serves as the activated methyl donor. Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[7][10]

-

Reaction: Tryptamine + SAM → N-Methyltryptamine (NMT) + SAH

The product, N-methyltryptamine, is a mono-methylated indolethylamine. It is noteworthy that the same enzyme, INMT, can catalyze a second methylation event, converting NMT into the well-known psychedelic compound N,N-dimethyltryptamine (DMT).[4][6][10] This guide, however, remains focused on the initial methylation yielding NMT.

Enzymology and Kinetic Insights

A deeper understanding of the catalyzing enzymes is crucial for both mechanistic studies and the design of biocatalytic systems.

Aromatic L-amino acid Decarboxylase (AADC)

AADC exhibits a degree of substrate promiscuity, acting on various aromatic L-amino acids. However, specific isoforms, often termed TDCs, show higher specificity for tryptophan.[11] The enzyme from the human gut bacterium Ruminococcus gnavus (RgnTDC) has been identified as a particularly active and promiscuous member of this family, making it a valuable tool for biocatalysis.[3]

Indolethylamine-N-methyltransferase (INMT)

INMT is a Class 1 "small-molecule" methyltransferase that N-methylates various indolethylamines and other structurally related compounds.[12] Its activity has been identified in numerous mammalian tissues, including the lungs, thyroid, and adrenal glands.[6][13] The kinetic efficiency of INMT with tryptamine as a substrate can vary between species and tissues. This variability is a critical consideration for predicting in vivo synthesis rates and for selecting appropriate enzymes for in vitro production.

Table 1: Reported Michaelis-Menten Constants (Kₘ) for Tryptamine

| Enzyme Source | Kₘ (μM) | Reference |

|---|---|---|

| Rabbit Lung Homogenate | 852 | [8] |

| Human Lung Preparations | 430 |[8] |

The higher Kₘ values suggest that relatively high concentrations of tryptamine may be required to saturate the enzyme, a key insight for designing efficient biocatalytic reactors.

Experimental Methodologies

This section provides validated, step-by-step protocols for the study and application of the NMT biosynthetic pathway.

Protocol: In Vitro INMT Activity Assay via UPLC-MS/MS

This non-radiochemical method offers a robust and sensitive means to quantify INMT activity by directly measuring the formation of NMT.[9]

1. Reaction Mixture Preparation:

-

In a 1.5 mL microcentrifuge tube, combine the following in order:

-

35 µL of 20 mM Sodium Phosphate Buffer (pH 7.9)

-

5 µg of purified recombinant INMT enzyme

-

Tryptamine hydrochloride solution to achieve a final concentration range (e.g., 50 µM to 1 mM)

-

S-adenosyl-L-methionine (SAM) to a final concentration of 500 µM

-

-

Adjust the final reaction volume to 50 µL with nuclease-free water.

2. Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes. A thermocycler or water bath can be used.

3. Reaction Quenching:

-

Stop the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-NMT).

4. Sample Preparation:

-

Vortex the quenched reaction mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

5. UPLC-MS/MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject 5-10 µL onto a suitable reverse-phase column (e.g., C18).

-

Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detect and quantify tryptamine, NMT, and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol: One-Pot Biocatalytic Synthesis of Tryptamines

This protocol describes a highly efficient, two-enzyme cascade to produce tryptamines from commercially available indole starting materials, demonstrating the power of this pathway for drug development.[3][14]

1. Initial Reaction (Tryptophan Synthesis):

-

In a reaction vessel, combine a commercially available indole (10 mM), L-serine (30 mM), and pyridoxal phosphate (PLP) cofactor in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).

-

Add an engineered tryptophan synthase (e.g., PfTrpB2b9) to a final concentration of 0.4–4 µM.

-

Incubate at 30-37°C with gentle agitation for 12-24 hours to produce the corresponding L-tryptophan analog.

2. Decarboxylation Step:

-

Directly to the same vessel, add a promiscuous tryptophan decarboxylase (e.g., RgnTDC) to a final concentration of 2–10 µM.

-

Continue incubation for an additional 4-12 hours, monitoring for the cessation of CO₂ evolution or by analytical methods (TLC, LC-MS).

3. Product Extraction and Purification:

-

Acidify the reaction mixture to pH ~2 with HCl to protonate the tryptamine product.

-

Perform a wash with an organic solvent (e.g., ethyl acetate) to remove unreacted indole and other non-polar impurities.

-

Basify the aqueous layer to pH ~10-11 with NaOH to deprotonate the tryptamine.

-

Extract the tryptamine product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified tryptamine analog.

Protocol: Quantification of NMT in Biological Matrices

This protocol outlines a general approach for the extraction and analysis of NMT from samples like plasma or urine using Gas Chromatography-Mass Spectrometry (GC-MS).[15]

1. Sample Preparation and Internal Standard Spiking:

-

To 1 mL of sample (urine or plasma), add an appropriate internal standard (e.g., mescaline-d9) to a final concentration of 100 ng/mL.

-

Add 2 mL of 100 mM phosphate buffer (pH 6.0).

2. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE column (e.g., ZCDAU020) with 3 mL methanol, 3 mL deionized water, and 1 mL of the phosphate buffer.

-

Load the prepared sample onto the column.

-

Wash the column sequentially with 3 mL deionized water, 1 mL of 0.1 M acetic acid, and 3 mL of methanol.

-

Elute the analytes with 3 mL of a methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v) mixture.

3. Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Heat at 70°C for 20 minutes to form the PFP derivatives of the tryptamines.

4. GC-MS Analysis:

-

Evaporate the derivatization reagents and reconstitute the sample in ethyl acetate.

-

Inject 1-2 µL into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program to separate the analytes.

-

Perform quantification using selected ion monitoring (SIM) of characteristic fragment ions for NMT-PFP and the internal standard.

Significance and Future Directions

The biosynthetic pathway from tryptophan to N-methyltryptamine is a cornerstone of indole alkaloid metabolism.

-

For Neuroscientists: The presence of this pathway in mammals suggests a potential endogenous role for NMT, possibly as a trace amine neuromodulator.[2] Further research into the regulation of AADC and INMT in the central nervous system could unveil novel signaling mechanisms.

-

For Drug Development Professionals: Leveraging this pathway offers a green and efficient alternative to multi-step chemical syntheses for producing tryptamine scaffolds.[3] The engineering of AADC and INMT enzymes to accept a wider range of substituted tryptophan or tryptamine analogs opens the door to the rapid generation of compound libraries for drug discovery.[14]

Conclusion

The conversion of L-tryptophan to N-methyltryptamine is a fundamental biosynthetic route catalyzed by the sequential action of Aromatic L-amino acid Decarboxylase and Indolethylamine-N-methyltransferase. This process, reliant on key cofactors like pyridoxal phosphate and S-adenosyl-L-methionine, is not only biologically relevant but also presents a powerful platform for biocatalysis. The methodologies detailed herein provide the scientific community with the necessary tools to accurately measure, analyze, and harness this pathway for future discoveries in both fundamental research and applied pharmaceutical science.

References

-

The N-methylation of tryptamine catalyzed by INMT. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Glynos, N., et al. (2019). Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation of tryptamine, dimethylsulfide and dimethylselenide is enhanced under reducing conditions. PLOS ONE. Retrieved January 10, 2026, from [Link]

-

Kay, K., & Martin, J. (2018). Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. Frontiers in Neuroscience. Retrieved January 10, 2026, from [Link]

-

Endogenous DMT Biosynthesis Pathways — A Detailed Overview [Jul 2025]. (2025). Reddit. Retrieved January 10, 2026, from [Link]

-

Pathways for the biosynthesis and metabolism of DMT, 1. Biosynthesis. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Splain, R. K., et al. (2020). Facile in vitro biocatalytic production of diverse tryptamines. ACS Catalysis. Retrieved January 10, 2026, from [Link]

-

Bauer, B. E. (2020). The Biosynthesis of DMT. Psychedelic Science Review. Retrieved January 10, 2026, from [Link]

-

Hypothesized pathways for the biosynthesis of the Nmethylated and... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Splain, R. K., et al. (2020). Engineered biocatalytic cascade for synthesis of tryptamine analogs. ResearchGate. Retrieved January 10, 2026, from [Link]

-

A synthesis of the methyltryptamines and some derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

The Mammalian DMT biosynthetic pathway. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Pearson, D., et al. (n.d.). A General Screening and Confirmation Approach to the Analysis of Designer Tryptamines and Phenethylamines in Blood and Urine Using GC-MS. SciSpace. Retrieved January 10, 2026, from [Link]

-

Tryptamine. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Tryptophan. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Analytical methods for psychoactive N,N-dialkylated tryptamines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin. Retrieved January 10, 2026, from [Link]

-

Gillam, E., et al. (2003). Tryptamine-induced resistance in tryptophan decarboxylase transgenic poplar and tobacco plants against their specific herbivores. Journal of Chemical Ecology. Retrieved January 10, 2026, from [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Tryptamine - Wikipedia [en.wikipedia.org]

- 3. Facile in vitro biocatalytic production of diverse tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tryptamine-induced resistance in tryptophan decarboxylase transgenic poplar and tobacco plants against their specific herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation of tryptamine, dimethylsulfide and dimethylselenide is enhanced under reducing conditions - A comparison between 254C and 254F, two common hINMT variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to Indolethylamine-N-methyltransferase (INMT) and the Biosynthesis of Methylated Tryptamines

Abstract

Indolethylamine-N-methyltransferase (INMT) is a pivotal enzyme in the metabolism of tryptamine and related indoleamines. Its primary role involves the catalysis of N-methylation, a key biochemical reaction that produces neuromodulatory and psychoactive compounds. This guide provides a comprehensive technical overview of INMT, focusing on its established enzymatic function, the kinetic and mechanistic details of the reactions it catalyzes, and the state-of-the-art methodologies for its study. A critical distinction is made between the N-methylated products of INMT, such as N-methyltryptamine (NMT), and other isomers like 1-methyltryptamine (1-MT). We will detail the established biosynthetic pathway leading to N,N-dimethyltryptamine (DMT), present robust experimental protocols for researchers, and discuss the enzyme's regulation and the physiological significance of its products. This document serves as an essential resource for researchers, chemists, and drug development professionals investigating the roles of methylated tryptamines in physiology and pharmacology.

Introduction: The Critical Role and Specificity of INMT

Indolethylamine-N-methyltransferase (INMT), also known as amine N-methyltransferase, is a member of the Class I S-adenosyl-L-methionine (SAM)-dependent methyltransferase family. First identified in rabbit lung, this enzyme is responsible for transferring a methyl group from the universal methyl donor SAM to the terminal nitrogen atom of the ethylamine side chain of tryptamine and other structurally similar indoleamines.[1] This N-methylation activity is the source of endogenous N-methylated tryptamines, including the well-known psychedelic compound N,N-dimethyltryptamine (DMT).[2]

A crucial point of clarification is the distinction in nomenclature and molecular structure between the products of INMT and their isomers. INMT specifically catalyzes N-methylation , attaching methyl groups to the amine nitrogen. The initial product is N-methyltryptamine (NMT), which can be further methylated to N,N-dimethyltryptamine (DMT).[2][3] This is distinct from This compound (1-MT) , a compound where a methyl group is attached to the nitrogen atom at position 1 of the indole ring itself.[4] Current scientific literature does not support the biosynthesis of this compound by INMT; its activity is confined to the exocyclic amine.

This guide will focus on the canonical, evidence-based function of INMT in the synthesis of N-methylated tryptamines.

Structural Distinction: N-Methyltryptamine vs. This compound

The difference in the position of the methyl group profoundly alters the molecule's chemical properties and pharmacological activity. Understanding this distinction is fundamental for any research in this area.

Caption: Chemical structures of Tryptamine, N-Methyltryptamine, and this compound.

The Canonical Function: Biosynthesis of NMT and DMT

The established role of INMT is the stepwise methylation of tryptamine.[5] This process is central to the endogenous production of DMT, a compound found in trace amounts in mammals and implicated in various neurological processes.[1]

The Biochemical Pathway

The biosynthesis occurs in two sequential steps, both catalyzed by INMT and utilizing SAM as the methyl donor.[6]

-

Step 1: Formation of N-Methyltryptamine (NMT) Tryptamine's primary amine attacks the activated methyl group of SAM. INMT facilitates this transfer, resulting in the formation of NMT and S-adenosyl-L-homocysteine (SAH).[7]

-

Step 2: Formation of N,N-Dimethyltryptamine (DMT) NMT, the product of the first reaction, then serves as a substrate for a second methylation event. INMT again catalyzes the transfer of a methyl group from a new molecule of SAM to the secondary amine of NMT, yielding the final product, DMT, and another molecule of SAH.[6]

Thermodynamic analyses suggest that the second methylation step, forming DMT from NMT, has a significantly higher activation energy barrier than the first step, which may account for the low physiological abundance of DMT.[7]

Caption: The two-step N-methylation of tryptamine to DMT catalyzed by INMT.

Enzyme Kinetics and Regulation

INMT activity is subject to regulation, most notably through product inhibition. Both the final product, DMT, and the methylation by-product, SAH, can act as inhibitors.[8][2] Studies on rabbit lung INMT have shown that DMT exhibits a mixed competitive and noncompetitive inhibition pattern when measured against tryptamine, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[8] This implies the presence of an allosteric regulatory site, a feature that could be exploited for developing selective inhibitors.[9]

| Substrate/Inhibitor | Enzyme Source | Parameter | Value | Reference |

| Tryptamine | Rabbit Lung INMT | K_m | 852 ± 61 µM | [8] |

| Tryptamine | Rabbit Lung INMT | V_max | 4.63 ± 0.14 µmol/min | [8] |

| DMT (Inhibitor) | Rabbit Lung INMT | Inhibition | Mixed noncompetitive | [8] |

| PDAT (Inhibitor) | Rabbit Lung INMT | K_i | 84 µM | [8] |

Table 1: Selected Kinetic and Inhibition Parameters for Rabbit Lung INMT.

Experimental Methodologies for INMT Activity Analysis

Accurate measurement of INMT activity is fundamental to understanding its function. Historically, radiometric assays using ¹⁴C-labeled SAM were common.[2] Modern approaches, however, favor the sensitivity and specificity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Workflow for LC-MS/MS-based INMT Activity Assay

This workflow provides a robust framework for quantifying the enzymatic production of NMT and DMT from tryptamine.

Caption: A generalized workflow for an INMT enzyme activity assay using LC-MS/MS.

Detailed Protocol: In Vitro INMT Assay

Objective: To quantify the formation of NMT and DMT from tryptamine using recombinant human INMT (hINMT).

A. Reagents & Materials:

-

Recombinant hINMT

-

Tryptamine HCl

-

S-Adenosyl-L-Methionine (SAM)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.5)

-

Internal Standards (IS): d₄-NMT, d₆-DMT

-

Quenching Solution: Acetonitrile with internal standards

-

LC-MS/MS system with a suitable column (e.g., C18 or Diphenyl)

B. Experimental Procedure:

-

Reaction Setup (on ice):

-

Rationale: Keeping components on ice minimizes non-enzymatic reactions and preserves enzyme stability before the intended start of the reaction.

-

In a 1.5 mL microcentrifuge tube, add:

-

50 µL of 2X Tris-HCl buffer (pH 8.5)

-

10 µL of Tryptamine solution (to achieve a final concentration in the K_m range, e.g., 1 mM)

-

X µL of recombinant hINMT (amount to be optimized for linear product formation)

-

Deionized water to bring the volume to 90 µL.

-

-

-

Initiation and Incubation:

-

Rationale: The reaction is initiated by the addition of the co-substrate SAM. Incubation at 37°C provides optimal temperature for most mammalian enzymes.

-

Pre-warm tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of SAM solution (e.g., to a final concentration of 500 µM).

-

Incubate at 37°C for 60 minutes with gentle agitation.

-

-

Reaction Quenching and Sample Preparation:

-

Rationale: Adding ice-cold acetonitrile denatures the enzyme, instantly stopping the reaction, and precipitates proteins. The internal standards are included for accurate quantification, correcting for variations in sample processing and instrument response.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing d₄-NMT and d₆-DMT.

-

Vortex thoroughly for 30 seconds.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Rationale: LC-MS/MS provides unparalleled specificity and sensitivity, allowing for the separation and precise quantification of NMT and DMT from a complex biological matrix.

-

Carefully transfer the supernatant to an LC-MS vial.

-

Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

-

Analyze using a validated method with specific MRM (Multiple Reaction Monitoring) transitions for tryptamine, NMT, DMT, and their deuterated internal standards.

-

-

Controls (Self-Validating System):

-

Rationale: Controls are essential to ensure the observed activity is specific to the enzyme and substrate.

-

No Enzyme Control: Replace hINMT with buffer to check for non-enzymatic methylation.

-

No Substrate Control: Replace tryptamine with buffer to check for any endogenous products from the enzyme preparation.

-

No SAM Control: Replace SAM with buffer to confirm the reaction is SAM-dependent.

-

Concluding Remarks and Future Directions

Indolethylamine-N-methyltransferase is a well-characterized enzyme with a specific and crucial role in the N-methylation of tryptamine to produce NMT and DMT. The methodologies for studying its activity are robust, providing a solid foundation for further research into its physiological functions and its potential as a therapeutic target. While enzymes capable of methylating the indole ring exist, particularly in plants, it is critical for researchers in the field to recognize that this is not the established function of mammalian INMT. Future investigations should focus on elucidating the precise regulation of INMT expression and activity in different tissues, its potential involvement in neuropsychiatric conditions, and the development of highly selective inhibitors to probe its biological roles with greater precision.

References

-

Blough, B. E., Landavazo, A., Partilla, J. S., Decker, A. M., Page, K. M., Baumann, M. H., et al. (2014). "Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants". Journal of Medicinal Chemistry. [Link]

-

Wikipedia contributors. (n.d.). "Amine N-methyltransferase". Wikipedia. [Link]

-

Khatab, M., Al-Ibbini, M., & Liu, T. (2025). "Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease". Preprints.org. [Link]

-

Gantt, D., et al. (2014). "Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine". Biochemistry. [Link]

-

Wikipedia contributors. (n.d.). "α-Methyltryptamine". Wikipedia. [Link]

-

Warner, J. N. (2024). "Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review". MDPI. [Link]

-

ResearchGate. (n.d.). "The N-methylation of tryptamine catalyzed by INMT". ResearchGate. [Link]

-

Pfalz, M., et al. (2016). "Methyl Transfer in Glucosinolate Biosynthesis Mediated by Indole Glucosinolate O-Methyltransferase 5". PubMed. [Link]

-

Pfalz, M., et al. (2016). "Methyl Transfer in Glucosinolate Biosynthesis Mediated by Indole Glucosinolate O-Methyltransferase 5". PMC - NIH. [Link]

-

ResearchGate. (n.d.). "Summary of biochemical assays on INMT from studies reviewed". ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). "N-Methyltryptamine". Wikipedia. [Link]

-

ResearchGate. (n.d.). "Hypothesized pathways for the biosynthesis of the Nmethylated and...". ResearchGate. [Link]

-

Mandel, L. R., et al. (1977). "The biosynthesis of dimethyltryptamine in vivo". PubMed. [Link]

-

ResearchGate. (n.d.). "The Mammalian DMT biosynthetic pathway". ResearchGate. [Link]

-

Crooks, P. A., et al. (1983). "Multisubstrate adducts as potential inhibitors of S-adenosylmethionine dependent methylases". PubMed. [Link]

-

Gantt, D., et al. (2014). "Noncompetitive Inhibition of Indolethylamine‑N‑methyltransferase by N,N‑Dimethyltryptamine and N,N‑Dimethylaminopropyltr". Biochemistry. [Link]

-

Psychedelic Science Review. (2020). "The Biosynthesis of DMT". Psychedelic Science Review. [Link]

-

PubChem. (n.d.). "Methyltryptamine". PubChem - NIH. [Link]

-

WikiGenes. (n.d.). "INMT - indolethylamine N-methyltransferase". WikiGenes. [Link]

-

Glynos, N., et al. (2018). "Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine". Frontiers in Neuroscience. [Link]

-

ResearchGate. (n.d.). "Figure 1. Synthetic schemes of DMT and inhibitors of INMT". ResearchGate. [Link]

-

ChemWhat. (n.d.). "indole-3-acetate O-methyltransferase". ChemWhat. [Link]

-

Wikipedia contributors. (n.d.). "Methylethyltryptamine". Wikipedia. [Link]

-

Glynos, N., et al. (2023). "Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats". PubMed. [Link]

-

Reddit. (2022). "What is the Difference between nmt-dmt and nn-dmt?". Reddit. [Link]

Sources

- 1. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. psychedelicreview.com [psychedelicreview.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. shulginresearch.net [shulginresearch.net]

An In-depth Technical Guide to 1-Methyltryptamine: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Methyltryptamine (1-MT), a derivative of the endogenous neurotransmitter tryptamine, presents a unique structural modification within the tryptamine family. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. We will delve into its precise atomic arrangement, explore the stereochemical implications of its substitution pattern, and discuss methods for its synthesis and spectroscopic characterization. This document is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and medicinal chemistry engaged in the study or development of novel tryptamine-based compounds.

Introduction: The Significance of N1-Methylation in Tryptamines

The tryptamine scaffold is a privileged structure in neuropharmacology, forming the backbone of numerous psychoactive compounds and neurotransmitters, most notably serotonin (5-hydroxytryptamine). Modifications to this core structure can dramatically alter a compound's pharmacological profile, including its receptor binding affinity, functional activity, and metabolic stability. This compound is distinguished by the methylation at the first position (N1) of the indole ring system.[1] This seemingly subtle alteration has profound implications for the molecule's electronic properties and its interaction with biological targets, differentiating it from its more extensively studied isomer, N-methyltryptamine (NMT), where methylation occurs on the ethylamine side chain.[2][3] Understanding the precise chemical architecture of 1-MT is therefore paramount for any scientific investigation into its properties and potential applications.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-(1-methyl-1H-indol-3-yl)ethanamine.[1] Its chemical formula is C₁₁H₁₄N₂, corresponding to a molar mass of 174.24 g/mol .[1]

| Identifier | Value | Source |

| IUPAC Name | 2-(1-methyl-1H-indol-3-yl)ethanamine | [1] |

| Chemical Formula | C₁₁H₁₄N₂ | |

| Molar Mass | 174.24 g/mol | |

| CAS Number | 7518-21-0 | |

| PubChem CID | 23492 | |

| SMILES | CN1C=C(CCN)C2=CC=CC=C21 | [1] |

| InChI | InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 | [1] |

The core of the this compound molecule is an indole ring, a bicyclic aromatic heterocycle. A methyl group is attached to the nitrogen atom at position 1 of this indole ring. At position 3 of the indole ring, an ethylamine side chain is attached.

Caption: 2D Chemical Structure of this compound.

Stereochemistry: An Achiral Molecule

A critical aspect of any pharmacologically active molecule is its stereochemistry. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different biological activities.

In the case of this compound, the molecule is achiral . This is because it does not possess any stereocenters, which are typically carbon atoms bonded to four different substituent groups. A thorough analysis of the this compound structure reveals no such chiral centers. The absence of stereoisomers simplifies its chemical synthesis and pharmacological evaluation, as there is only one unique molecular entity.

This is in contrast to other tryptamine derivatives, such as α-methyltryptamine (AMT), which does contain a chiral center at the alpha position of the ethylamine side chain and therefore exists as a pair of enantiomers.[4]

Caption: Logical Flow for Determining the Achirality of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the N-methylation of the indole nitrogen of a suitable tryptamine precursor.

General Synthetic Strategy

A plausible and efficient synthesis of this compound starts with the protection of the primary amine of tryptamine, followed by the methylation of the indole nitrogen, and subsequent deprotection of the amine.

Caption: A General Synthetic Workflow for this compound.

Exemplary Experimental Protocol (Adapted from N-methylation of Indole)

The following protocol is an adaptation of a well-established procedure for the N-methylation of indole and can be applied to a protected tryptamine intermediate.[5]

Step 1: N-methylation of N-Boc-tryptamine

-

To a solution of N-Boc-tryptamine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

-

Let the reaction proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-1-methyltryptamine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of N-Boc-1-methyltryptamine

-

Dissolve the purified N-Boc-1-methyltryptamine in a suitable solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product as a salt (e.g., hydrochloride or fumarate) or neutralize with a base to obtain the freebase.

-

The final product, this compound, can be further purified by recrystallization or chromatography if necessary.

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the ethylamine side chain, the N-methyl protons, and the amine protons. The singlet corresponding to the N1-methyl group would be a key diagnostic peak, typically appearing in the range of 3.7-3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, providing further confirmation of the structure. The carbon of the N1-methyl group will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern will likely involve the cleavage of the ethylamine side chain, leading to a characteristic base peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amine.

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C=C stretching vibrations of the indole ring.

-

C-N stretching vibrations.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of this compound. Its key structural feature, the N1-methylation of the indole ring, distinguishes it from other tryptamine derivatives and results in an achiral molecule. The provided synthetic strategies and expected spectroscopic data serve as a valuable resource for researchers working with this compound. A thorough understanding of its fundamental chemical properties is the cornerstone for any further investigation into its pharmacological and physiological effects.

References

-

Wikipedia. (2023). This compound. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). N-Methyltryptamine. Retrieved from [Link]

-

Wikipedia. (2023). α-Methyltryptamine. Retrieved from [Link]

-

Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68. doi:10.15227/orgsyn.034.0068. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyltryptamine Hydrochloride

Introduction

1-Methyltryptamine (1-MT) is a tryptamine derivative characterized by a methyl group substitution at the first position of the indole ring.[1] As a member of the broader tryptamine class, which includes endogenous neurotransmitters like serotonin, 1-MT is of significant interest to researchers in neuropharmacology and medicinal chemistry.[2] The hydrochloride salt of this compound is the preferred form for many research applications due to its increased stability and solubility in aqueous media compared to the freebase.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work. This document also outlines standardized experimental protocols for the determination of these properties, providing a framework for generating new data and ensuring the quality and reproducibility of future research.

It is important to note that there is a significant amount of ambiguity in the scientific literature and commercial supplier data between this compound and its isomers, N-methyltryptamine and α-methyltryptamine. This guide will focus exclusively on this compound hydrochloride and will clearly distinguish it from its isomers.

Chemical Identity and Properties

This compound hydrochloride is the salt formed from the reaction of the freebase, this compound, with hydrochloric acid. The freebase is a clear, colorless to light yellow liquid at room temperature.[2][3] The hydrochloride salt is expected to be a crystalline solid, a common characteristic of amine hydrochlorides.[4]

| Property | Value | Source |

| Chemical Name | 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | IUPAC |

| Synonyms | 1-MT HCl, 1-Me-T HCl | |

| CAS Number | 7518-21-0 (Freebase) | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₅ClN₂ | Calculated |

| Molecular Weight | 210.71 g/mol | Calculated[6] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[4] |

| Melting Point | Data not available | |

| pKa (of the conjugate acid) | 9.72 ± 0.10 (Predicted for freebase) | [5] |

| Solubility | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound hydrochloride.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate until it is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

-

-

Validation: The procedure is repeated two more times, and the average of the three determinations is reported. The calibration of the apparatus should be verified using certified reference standards.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of this compound hydrochloride.

Solubility Profile

Determining the solubility in various solvents is crucial for developing formulations and designing further experiments.

Methodology (Equilibrium Shake-Flask Method):

-

Solvent Selection: A range of solvents relevant to pharmaceutical development and research should be selected, including:

-

Purified water

-

Phosphate-buffered saline (PBS) at pH 7.4

-

0.1 N HCl (simulating gastric fluid)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

An excess amount of this compound hydrochloride is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Quantification: A calibration curve of known concentrations of this compound hydrochloride is prepared to accurately quantify the concentration in the saturated solutions. The solubility is expressed in mg/mL or mol/L.

Diagram of Solubility Determination Workflow

Caption: Workflow for determining the solubility of this compound hydrochloride.

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation and a means for quantitative analysis.

a) Ultraviolet-Visible (UV-Vis) Spectroscopy

The indole nucleus of tryptamines exhibits characteristic UV absorbance.

Methodology:

-

Sample Preparation: A dilute solution of this compound hydrochloride is prepared in a UV-transparent solvent (e.g., ethanol or water). A typical concentration is in the range of 10-20 µg/mL.

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement: The absorbance spectrum is recorded over a wavelength range of 200-400 nm, using the solvent as a blank. The wavelengths of maximum absorbance (λmax) are identified.

-

Molar Absorptivity (ε): The molar absorptivity can be calculated at each λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), coupling constants (J), and integration values for the proton signals are recorded and assigned to the respective protons in the molecule. The chemical shifts of the carbon signals are also recorded and assigned.

c) Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds are identified.

Stability Profile

Understanding the stability of this compound hydrochloride under various conditions is critical for determining its shelf-life and appropriate storage conditions. Tryptamines are known to be susceptible to degradation, particularly through oxidation.[7]

Forced Degradation Study Protocol:

A forced degradation study is performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

-

Stress Conditions: Solutions of this compound hydrochloride are subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is kept at 60°C for 48 hours.

-

Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

-

-

Analysis: The stressed samples are analyzed at appropriate time points using a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient mobile phase and UV detection).

-

Evaluation: The chromatograms of the stressed samples are compared to that of an unstressed control to identify and quantify any degradation products. The mass balance should be calculated to ensure that all degradation products are accounted for.

Diagram of Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study of this compound hydrochloride.

Conclusion